molecular formula C24H17ClN4O3 B2742855 1-(4-chlorobenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 894928-69-9

1-(4-chlorobenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2742855
CAS RN: 894928-69-9
M. Wt: 444.88
InChI Key: DPYXOJGBJRLICU-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
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Scientific Research Applications

Oxidation and Synthesis Methodologies

  • The use of specific phenyl derivatives, including those with chloro substituents, as effective oxidizing agents or components in synthesis methodologies showcases the chemical versatility and reactivity of such compounds. This suggests potential applications in the development of new synthetic routes or the improvement of existing ones for heterocyclic compounds, which are of great interest in pharmaceutical chemistry and materials science (Zolfigol et al., 2006).

Antimicrobial and Antitumor Activity

  • The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including those with N-phenylsuccinimide and N-phenylmaleimide moieties, have shown promising antitumor activity in vitro. This underscores the therapeutic potential of structurally complex oxadiazole derivatives in oncology (Maftei et al., 2013).

  • Another study focused on the synthesis and evaluation of 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones for their antimicrobial properties. The findings suggest that these compounds could serve as a basis for the development of new antimicrobial agents, highlighting the importance of the oxadiazole and quinazoline scaffolds in the search for new therapeutics (Gupta et al., 2008).

Molecular Structure and Spectroscopy

  • Studies involving the detailed spectroscopic analysis and molecular structure elucidation of compounds containing the quinazoline moiety emphasize the importance of these analyses in understanding the properties and potential applications of such compounds. This is crucial for the development of new materials and drugs, as the structure-activity relationship is a key aspect of medicinal chemistry (Sebastian et al., 2015).

Green Chemistry Approaches

  • The development of green chemistry protocols for synthesizing heterocyclic compounds, such as those involving quinazoline derivatives, showcases the ongoing efforts to make chemical synthesis more environmentally friendly and sustainable. This includes the use of water as a solvent and the employment of reusable catalysts, which could be relevant to the synthesis of compounds like "1-(4-chlorobenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" (Rajesh et al., 2011).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O3/c25-18-12-10-16(11-13-18)14-28-20-9-5-4-8-19(20)23(30)29(24(28)31)15-21-26-22(27-32-21)17-6-2-1-3-7-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYXOJGBJRLICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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